Product packaging for acetan(Cat. No.:CAS No. 110865-71-9)

acetan

Cat. No.: B1166258
CAS No.: 110865-71-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetan is an extracellular, water-soluble heteropolysaccharide produced primarily by acetic acid bacteria of the genera Komagataeibacter and Acetobacter . This high molecular weight polymer features a cellulose-like backbone composed of β-1,4-linked glucose residues, with a complex pentasaccharide side chain attached to every other glucose unit . The repeat unit consists of glucose, mannose, rhamnose, and glucuronic acid , and the polymer is acetylated at specific sites, which significantly influences its solubility, water-holding capacity, and viscoelastic properties . Its molecular structure is similar to the commercially established polysaccharide xanthan gum but possesses a more complex side chain, which can lead to distinct and valuable intermolecular interactions and material properties . In research, this compound is valued for its unique viscoelastic properties . Aqueous solutions exhibit high low-shear viscosity and pronounced shear-thinning behavior, making it an intriguing biopolymer for studying rheology and for developing novel hydrogels and thickeners . Its natural origin, sustainability, biodegradability, and low toxicity make it a compelling subject for developing sustainable material applications . Researchers utilize this compound in studies focused on emulsification, stabilization, crystallization control, water release, and encapsulation within various matrices . Furthermore, its role in modulating the assembly of bacterial cellulose ribbons makes it a compound of interest in the biomaterials field for creating novel bacterial cellulose-based composites . This product is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

110865-71-9

Molecular Formula

C8H17NO2

Synonyms

acetan

Origin of Product

United States

Contextualization of Acetan Within Microbial Exopolysaccharide Research

Microbial exopolysaccharides (EPS) are a diverse group of high-molecular-weight polymers secreted by microorganisms into their environment. These biopolymers play crucial roles in bacterial survival, including protection from desiccation, adhesion to surfaces, and formation of biofilms. Acetan stands out among bacterial EPS due to its unique chemical structure and rheological properties, which contribute to the viscoelastic nature of the media in which it is present. researchgate.net Its production by Acetobacter xylinum (now often reclassified as Komagataeibacter xylinus), a well-known producer of bacterial cellulose (B213188) (BC), has led to research exploring the interplay between the synthesis of these two distinct polysaccharides. oup.comtandfonline.comresearchgate.net While BC is an insoluble β-1,4-glucan, this compound is a water-soluble heteropolysaccharide. tandfonline.com Research indicates that this compound can influence BC production, potentially by hindering the coagulation of BC fibers in the culture broth, leading to a more dispersed culture and increased free cell numbers. oup.comtandfonline.comresearchgate.net This suggests a complex relationship where this compound can positively impact the yield of bacterial cellulose. mdpi.comoup.com

Historical Trajectory of Acetan Discovery and Initial Characterization

The presence of a water-soluble extracellular polysaccharide in a cellulose-negative strain of K. xylinus was suggested as early as 1981. mdpi.com This polysaccharide was later described and formally named "acetan" by Couso et al. mdpi.com Early characterization studies focused on elucidating its chemical composition. This compound from Komagataeibacter xylinus B42 was found to have a repeat unit composed of specific monosaccharides. mdpi.com Initial analyses indicated the presence of glucose, mannose, glucuronic acid, and rhamnose in a molar ratio of 4:1:1:1. tandfonline.com Further detailed structural analysis using techniques like NMR and methylation studies revealed the specific linkages between these monosaccharide units and identified the positions of acetylation. nih.gov The repeat unit was determined to consist of a cellobiose (B7769950) unit with a charged pentasaccharide sidechain attached to one of the glucose residues. nih.gov Acetylation sites were identified at C6 on the (1,2)-linked D-mannose and the (1,3,4)-linked D-glucose residues within the repeat unit. nih.gov

The proposed repeat unit structure of this compound from Komagataeibacter xylinus B42 is: α, L-rhamnose-(1,6)-β, D-glucose-(1,6)-α, D-glucose-(1,4)-β, D-glucuronic acid-(1,2)-α, D-mannose-(1,3)-β, D-glucose-(1,4)-β, D-glucose. mdpi.com

Detailed research findings on the monosaccharide composition can be summarized in the following table:

MonosaccharideMolar Ratio (Approximate) tandfonline.com
Glucose4
Mannose1
Glucuronic Acid1
Rhamnose1

It is important to note that the composition and structure of this compound-like polysaccharides can vary between different bacterial strains. For instance, a polysaccharide from Gluconacetobacter diazotrophicus Pal5 is composed of glucose, galactose, and mannose in a 6:3:1 ratio and lacks glucuronic acid, which contributes to its lower water solubility compared to this compound. mdpi.com Another polysaccharide from Kozakia baliensis NBRC 16680 is composed of glucose, mannose, glucuronic or uronic acid, and galactose or glucose, and notably, it is not acetylated, unlike this compound. mdpi.com

Structural Elucidation and Conformational Analysis of Acetan

Comparative Structural Analysis with Related Polysaccharides (e.g., Xanthan)

This compound shares a degree of structural homology with xanthan gum, another well-studied bacterial polysaccharide, yet distinct differences exist that impact their functional properties . Both polysaccharides feature a cellulose-like backbone of β-1,4-linked D-glucose residues . They also both have saccharide side chains attached to this glucose backbone .

The primary divergence in their structures lies in the composition and length of the side chain. Xanthan gum is characterized by a trisaccharide side chain attached to every second glucose unit of the backbone, consisting of two mannose residues and one glucuronic acid residue . This compound, in contrast, possesses a longer pentasaccharide side chain attached at the same position, incorporating rhamnose, glucose, glucuronic acid, and mannose .

Both this compound and xanthan undergo acetylation, but the specific positions and types of non-carbohydrate substituents differ . Xanthan can be acetylated on the internal mannose residue and may carry pyruvate (B1213749) groups on the terminal mannose residue of its side chain . This compound has acetyl groups at the C6 position of the inner mannosyl residue and likely at the C6 of the branched glucosyl residues on the backbone, but it lacks the pyruvate modification found in xanthan .

Despite these structural disparities, both this compound and xanthan adopt similar helical conformations in the solid state, typically forming a fivefold helix . The stiffness of the ordered chains, as indicated by persistence length, is comparable, with this compound estimated at around 60 nm and ordered xanthan at approximately 50 nm .

These structural differences contribute to variations in their behavior and interactions. The bulkier pentasaccharide side chain of this compound is hypothesized to impede intermolecular associations more significantly than the trisaccharide side chain of xanthan . This structural feature may explain why this compound forms weaker gels compared to xanthan when mixed with other polysaccharides like konjac mannan (B1593421) . Furthermore, deacetylation has contrasting effects: it stabilizes the this compound helix but suppresses aggregation, while similar treatment of xanthan has different outcomes .

The structural parallels between this compound and xanthan suggest that this compound-like polysaccharides may exhibit similar functional properties and potential applications .

FeatureThis compoundXanthan
Main Chainβ-1,4-linked D-glucoseβ-1,4-linked D-glucose
Side ChainPentasaccharide (Rha, Glc, GlcA, Man, Glc) attached to every second backbone glucoseTrisaccharide (Man, GlcA, Man) attached to every second backbone glucose
Side Chain LengthLongerShorter
AcetylationYes (C6 of inner Man, C6 of branched Glc on backbone) Yes (C6 of internal Man)
PyruvylationNo Yes (C4/C6 of terminal Man)
ConformationFivefold helix Fivefold helix
Anionic NatureYes Yes

Molecular Interactions and Rheological Behavior of Acetan

Acetan Interactions with Other Biopolymers and Materials

Beyond synergistic interactions with specific plant polysaccharides, this compound engages in interactions with other biopolymers, notably cellulose (B213188) in microbial systems. Theoretical models are also employed to understand the intermolecular forces governing this compound's behavior.

This compound-Cellulose Interactions in Microbial Systems

Komagataeibacter xylinus, a bacterium known for producing this compound, also produces bacterial cellulose, an insoluble extracellular polysaccharide. this compound plays a role in modulating the formation and assembly of cellulose in these microbial systems. The presence of this compound can improve the dispersion of cellulose fibers, which in turn can hinder the binding of bacterial cells to these fibers. This effect is suggested to increase bacterial growth and cellulose production, particularly in shaking cultures. Recent studies indicate that this compound modulates the bundling of cellulose ribbons, thereby altering cellulose formation and assembly. While this compound can be considered structurally related to substituted cellulose, the bacterium utilizes different machinery for producing these two polysaccharides.

Theoretical Models of this compound Intermolecular Forces

Theoretical models are utilized to gain insights into the intermolecular forces and structural behavior of this compound. This compound is described as adopting a xanthan-like 5-fold helical structure in the solid state, based on X-ray diffraction studies of oriented fibers. Optical rotation and circular dichroism studies support the retention of this helical structure in solution and the occurrence of a helix-coil transition upon changes in temperature.

Molecular modeling studies have been extended to understand the interactions between deacetylated this compound and glucomannan (B13761562) (konjac mannan) in blends. X-ray fiber diffraction patterns from these blends suggest good orientation and modest crystallinity, supporting the idea of specific intermolecular interactions. The proposed molecular models for these binary 'weak' gelation systems involve the formation of mixed helices, such as the observed 6-fold helix in deacetylated this compound-konjac mannan (B1593421) mixtures. These models aim to elucidate the nature of the inter-chain associations within the junction zones that are critical for gel formation. Theoretical approaches, including the study of dihedral angle energy, electrostatic interaction in vacuum, and hydrogen bonding in aqueous solutions, are also used to understand the conformation of single-chain polysaccharides like konjac mannan, which can inform models of its interaction with this compound.

Rheological Properties from a Mechanistic Perspective

The rheological behavior of polysaccharide solutions, including this compound, is intrinsically linked to the conformation of the polymer chains in solution and their interactions with the solvent and each other. This compound's complex structure and its ability to adopt ordered conformations contribute significantly to its flow characteristics.

Viscoelasticity and Shear-Thinning Behavior of this compound Solutions

Aqueous solutions of this compound exhibit characteristic viscoelastic and shear-thinning behaviors. Shear-thinning, also known as pseudoplasticity, means that the viscosity of the solution is high at low shear rates and decreases as the shear rate increases. This behavior is a direct consequence of the structure of the this compound solution.

Research indicates that this compound adopts a helical structure in solution. At low shear rates, these rigid, ordered helical chains can entangle and interact, forming a network that resists flow, resulting in high viscosity. As shear rate increases, the applied stress causes the polymer chains to align in the direction of flow and disentangle, reducing the resistance to flow and thus decreasing the viscosity.

The viscoelastic nature of this compound solutions is evidenced by frequency sweep tests. For instance, studies on 0.5% this compound solutions isolated from Komagataeibacter xylinus have shown that these solutions behave as viscoelastic polymer liquids, with the storage modulus (G') and loss modulus (G'') indicating pronounced elasticity. The crossover point where G' equals G'' occurs at a specific frequency, below which the elastic behavior dominates and above which the viscous behavior is more prominent.

The concentration of this compound also plays a role in shear-thinning. The polymer overlap concentration, where polymer chains begin to significantly overlap, is a key factor. At concentrations above this overlap concentration, intermolecular interactions become significant contributors to the observed shear-thinning behavior.

Furthermore, the degree of deacetylation of this compound influences its shear-thinning properties. Completely deacylated this compound exhibits different shear-thinning behavior compared to native this compound, with a significant reduction in viscosity at low shear rates. This suggests that the acetyl groups play a role in intermolecular associations, and their removal reduces these interactions, leading to lower viscosity. Changes in the length and composition of this compound side chains can also alter polymer-polymer interactions, impacting solution viscosity and shear-thinning.

Influence of Ionic Strength on this compound Conformation and Viscosity

Ionic strength has a notable influence on the conformation and viscosity of charged polysaccharides like this compound. This compound is an anionic polysaccharide due to the presence of glucuronic acid residues. In aqueous solutions, the charged groups on the polymer backbone and side chains interact with ions present in the solvent.

Increasing ionic strength, typically by adding salt, can screen the electrostatic repulsion between the negatively charged groups on the this compound chains. This screening effect reduces the intramolecular repulsion, promoting a more compact or ordered conformation, such as the stabilization of the helical structure.

The stabilization of the ordered helical conformation by increased ionic strength has implications for viscosity. While the search results primarily discuss the effect of ionic strength on the conformation and synergistic gelation properties of this compound mixtures , the principle that ionic strength influences the conformation of charged polysaccharides is well-established. For this compound, the stabilization of a more rigid, ordered helix at higher ionic strength would generally be expected to influence its hydrodynamic volume and interactions, thereby affecting solution viscosity. Specifically, the ordered helical structure is associated with high viscosity and shear-thinning behavior. Changes in ionic strength that favor or disrupt this ordered state would consequently impact these rheological characteristics.

Studies on related polysaccharides like xanthan gum, which shares structural similarities with this compound, demonstrate that increasing ionic strength can stabilize the ordered conformation and influence rheological properties like viscosity and gel modulus. Although direct quantitative data on the sole effect of ionic strength on this compound viscosity across a range of concentrations and salt types were not explicitly detailed in the immediate search results, the established principles for charged polysaccharides and the specific findings on this compound's helical structure stabilization by salt support a strong correlation between ionic strength, conformation, and viscosity for this compound solutions.

Advanced Analytical Methodologies for Acetan Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods offer powerful tools for determining the chemical structure, linkages, and dynamic behavior of complex polysaccharides like acetan.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of polysaccharides. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively used to characterize this compound . Specifically, 1H and 13C NMR provide information about the types of protons and carbons present in the molecule, respectively . Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different sugar residues within the this compound repeating unit and identifying glycosidic linkages . Studies utilizing 1H and 13C NMR, often coupled with chemical modification techniques like methylation, have been instrumental in determining the chemical repeat unit of this compound. This repeat unit is known to consist of a cellobiose (B7769950) unit with a charged pentasaccharide sidechain attached to one of the glucose residues . NMR studies have also helped pinpoint the positions of acetylation within the this compound repeat unit, identifying acetylation at C6 on the (1,2)-linked D-mannose and the (1,3;4)-linked D-glucose residues .

Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) spectroscopy, and electronic spectroscopy techniques like Circular Dichroism (CD) and Optical Rotation, are employed to gain insights into the conformation and dynamic behavior of this compound . FT-IR spectroscopy can provide information about the functional groups present and their environment, which can be indicative of the molecule's conformation . Studies using optical rotation and circular dichroism have provided evidence for a thermoreversible conformational transition in this compound in aqueous solution, suggesting a helix-coil transition upon heating and cooling . X-ray diffraction studies on oriented this compound fibers have suggested the presence of non-crystalline helices with a fivefold symmetry and a specific pitch . These spectroscopic methods collectively contribute to understanding how the this compound molecule folds and behaves in different environments.

Mass Spectrometry-Based Characterization of this compound and its Fragments

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for separating and analyzing complex mixtures of biomolecules, including polysaccharides, based on properties such as size, charge, or hydrophobicity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers, including polysaccharides like this compound . GPC separates molecules based on their hydrodynamic volume in solution . Larger molecules elute faster as they cannot penetrate the pores of the stationary phase, while smaller molecules are retained longer as they can enter the pores . By coupling GPC with detectors such as Multi-Angle Laser Light Scattering (MALLS) and refractive index (RI) detectors, it is possible to determine the absolute molecular weight and the distribution of molecular sizes within an this compound sample . GPC provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn), which are crucial for understanding the physical properties and potential applications of this compound . The molecular weights of this compound-like polysaccharides have been shown to differ, which can be attributed to variations in the polysaccharide type or purification methods .

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Microscopy and Imaging Techniques for this compound Morphology

Microscopy techniques provide invaluable insights into the physical characteristics of this compound at the nanoscale. By allowing direct visualization of individual molecules and their assemblies, these methods complement bulk characterization techniques and help elucidate the relationship between this compound's structure and its functional properties.

Atomic Force Microscopy (AFM) for Conformation Visualization

Atomic Force Microscopy (AFM) has proven to be a powerful tool for visualizing the conformation and fine structure of polysaccharide molecules, including this compound. Unlike electron microscopy, AFM can image non-conductive samples, such as polysaccharides, without the need for metal coating, which can obscure fine details. Furthermore, AFM can be performed under various environmental conditions, including liquid, allowing for the study of molecules in a more native state.

Research utilizing AFM has successfully demonstrated the helical structure of the bacterial polysaccharide this compound. By depositing aqueous solutions of this compound onto freshly cleaved mica surfaces and imaging under controlled conditions, researchers have been able to obtain reproducible images of individual this compound molecules. In areas where the molecules are aligned closely, a periodic structure along the polysaccharide chain has been observed, which is attributed to the helical conformation of this compound.

Techniques have been developed specifically for the reliable imaging of polysaccharides like this compound by AFM. These involve depositing aqueous solutions onto mica, air drying, and then imaging under alcohols, which can improve resolution compared to traditional methods involving metal coating. These studies have been instrumental in providing direct visual evidence supporting proposed models of this compound's molecular architecture.

Electron Microscopy for this compound Aggregate Structures

While electron microscopy is a standard technique for visualizing bacterial structures like capsules, which are often polysaccharide-based, and for examining the morphology of various types of aggregates, specific detailed research focusing on the use of electron microscopy solely for visualizing this compound aggregate structures is not prominently featured in the provided search results.

However, electron microscopy techniques, particularly TEM, are generally applicable to the study of polysaccharide aggregates. Sample preparation methods, such as negative staining or cryo-electron microscopy, are employed to enhance contrast and preserve the native structure of hydrated biological materials for EM analysis. These methods could, in principle, be applied to investigate how this compound molecules interact with each other or with other components in their environment to form larger structures or influence the formation of aggregates, such as those observed in bacterial cellulose (B213188) production where this compound plays a role in modulating cellulose fiber bundling.

Theoretical and Computational Studies of Acetan

Molecular Modeling of Acetan Structures and Interactions

Molecular modeling techniques, including molecular dynamics simulations, provide valuable insights into the three-dimensional arrangement and behavior of this compound chains and their associations with other molecules.

Force Field Development and Validation for this compound

Information specifically detailing the development and validation of a dedicated force field for the this compound polysaccharide was not found in the consulted literature. Molecular simulations of polysaccharides typically utilize established force fields parameterized for carbohydrates and polymers, but the development or specific validation of such a force field uniquely for this compound was not described in the search results.

Prediction of this compound Conformations and Flexibility

Studies utilizing techniques such as X-ray fiber diffraction, atomic force microscopy, and molecular modeling have provided insights into the conformation of this compound. This compound is understood to adopt a helical structure, similar to xanthan. A 5-fold helix with a pitch of 4.8 nm has been reported for this compound. In complexes with other polysaccharides, a 6-fold helical structure has been suggested.

This compound is characterized as a semi-flexible polymer. Molecular dynamics simulations are used to investigate the conformational behavior and flexibility of polysaccharide chains. The flexibility of polysaccharide chains is a crucial factor governing their interactions.

Simulation of this compound-Ligand and this compound-Polymer Binding

Molecular modeling and simulation have been applied to study the interactions of this compound with other polysaccharides, such as glucomannan (B13761562) and carob mannan (B1593421). These studies aim to understand the synergistic gelation behavior observed in mixtures of this compound with these polymers. Molecular modeling studies incorporating information from X-ray fiber diffraction have revealed that a double helix structure, where one strand is this compound and the other is glucomannan, is stereochemically feasible and consistent with observed synergy and weak gelation. The parallel model for chain association was found to be superior in terms of unit cell packing in these studies. Intermolecular binding models have been proposed to explain the interactions between this compound and other polysaccharides. Simulations have also explored the interactions of this compound, among other bacterial extracellular polysaccharide components, with hydrogel polymeric networks, indicating that this compound can significantly influence the structure of such networks through interactions like hydrogen bonding.

Quantum Chemical Calculations

Quantum chemical calculations, which delve into the electronic structure and reactivity of molecules based on quantum mechanics, are typically applied to smaller molecular systems or specific functional groups due to computational intensity.

Electronic Structure Analysis of this compound Subunits

Information regarding electronic structure analysis of this compound polysaccharide subunits (glucose, mannose, glucuronic acid, rhamnose) using quantum chemical methods in the context of understanding the properties of the this compound polymer was not found in the consulted literature.

Predictive Approaches and Bioinformatics in this compound Research

Computational and bioinformatics approaches have played a significant role in elucidating the genetic basis of this compound biosynthesis and exploring potential modifications or related compounds.

In Silico Identification of this compound Biosynthetic Genes and Enzymes

In silico methods, particularly bioinformatics analysis, have been instrumental in identifying and characterizing the gene clusters responsible for this compound production in bacteria like Acetobacter xylinum (now often referred to within the genus Komagataeibacter).

Early computational analysis of genomic DNA fragments from Acetobacter xylinum revealed open reading frames (ORFs) within the this compound biosynthetic gene cluster. Comparison of the translated sequences of these putative genes to known protein sequences in databases allowed for the prediction of enzyme functions. For instance, genes like aceA, aceC, and manB were predicted to encode enzymes such as UDP-glycosyltransferase, GDP-mannosyltransferase, and phosphomannose isomerase/GDP-mannose pyrophosphorylase, respectively, based on sequence homology.

Further bioinformatic analysis of numerous Komagataeibacter and Acetobacter species has revealed the presence of at least one this compound genetic cluster in all Komagataeibacter species surveyed, while it is present in only about one-third of Acetobacter species. This analysis also led to the identification of a second, widespread this compound-like polysaccharide genetic cluster in both genera. These studies highlight the power of in silico approaches in uncovering the genetic diversity and distribution of this compound biosynthesis pathways.

The biochemical steps in this compound repeat unit synthesis involve the sequential addition of specific activated monosaccharides to a growing intermediate chain, catalyzed by specific enzymes encoded by genes within the this compound cluster. Bioinformatic analysis has helped to identify the roles of these enzymes, such as AceA, which is involved in the initial transfer of glucosyl-1-phosphate. researchgate.net Enzymes encoded by genes like aceB, aceC, aceK, aceQ, and aceP are subsequently involved in adding other monosaccharide residues like glucosyl, mannosyl, and glucuronyl units. researchgate.net The identification and functional assignment of these genes and enzymes have largely relied on in silico analysis and sequence comparisons. oup.comnih.gov

Genome analysis of strains like Kozakia baliensis has also shown gum-like clusters related to this compound biosynthesis, further demonstrating the utility of in silico genome analysis in understanding exopolysaccharide production pathways. nih.gov

QSAR Modeling for this compound Analogs (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to establish a relationship between the structural and physicochemical properties of compounds and their biological activity. spu.edu.sychemmethod.commdpi.com While QSAR is widely applied in drug discovery and toxicology to predict the activity of small molecules and their analogs spu.edu.sychemmethod.commdpi.comaimspress.comnih.govmdpi.comnih.gov, specific published research applying QSAR modeling directly to "this compound analogs" in a theoretical context appears limited based on the performed search.

QSAR models aim to quantify the relationship between molecular descriptors (numerical descriptions of molecular structure) and biological endpoints. mdpi.comnih.gov This allows for the prediction of activity for novel compounds based on their calculated properties, potentially reducing the need for extensive experimental testing. spu.edu.symdpi.com The process typically involves calculating descriptors for a set of compounds with known activity and building a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates these descriptors with the observed activity. mdpi.comnih.govmdpi.com

Given that this compound is primarily known as a bacterial exopolysaccharide, QSAR modeling in the traditional sense, which often focuses on the interaction of small molecules with biological targets like enzymes or receptors nih.govnih.gov, may not be directly applicable to the large and complex structure of the this compound polysaccharide itself or simple structural analogs. However, theoretical studies could potentially explore structure-property relationships of modified this compound structures or smaller oligosaccharide fragments derived from this compound if they were found to exhibit specific biological activities.

Predictive approaches, including in silico methods for predicting physicochemical properties (QSPR) mdpi.comeuropa.eu or the functional impact of genetic variations futurelearn.com, are relevant in the broader context of understanding compounds like this compound. While direct QSAR studies on this compound analogs were not prominently found, the principles of QSAR and related computational techniques could theoretically be applied to investigate how structural variations in this compound or related polysaccharides might influence their physical properties or potential interactions, if such interactions were identified and quantified.

Environmental and Ecological Aspects of Acetan Non Contaminant Focus

Role of Acetan in Microbial Biofilm Formation and Function

This compound is a crucial component of the extracellular matrix (ECM) that encases bacterial communities in biofilms ekb.egresearchgate.netmicrobiologyresearch.org. For this compound-producing bacteria like Komagataeibacter xylinus, this compound is particularly important in the formation of floating pellicles at the liquid-air interface ekb.eg. This positioning is vital for these obligate aerobes, ensuring their access to oxygen necessary for growth ekb.eg.

The this compound matrix provides structural integrity to the biofilm, offering protection to the embedded microbial cells from various environmental stresses researchgate.netmicrobiologyresearch.org. Beyond structural support, this compound influences the properties of the biofilm by interacting with other matrix components, such as bacterial cellulose (B213188), which is also produced by Komagataeibacter xylinus ekb.eg. This compound has been shown to modulate the bundling of cellulose ribbons, thereby affecting cellulose formation and assembly ekb.eg. Its presence can enhance the dispersion of cellulose fibers, which may reduce cell adhesion to the fibers and potentially promote bacterial growth and cellulose production, particularly in agitated conditions ekb.eg. Furthermore, this compound-like polysaccharides are recognized for their role in facilitating biofilm formation and colonization of host organisms, as observed in the plant endophyte Gluconacetobacter diazotrophicus ekb.eg. The EPS matrix, including this compound, also mediates cell-to-cell interactions and adhesion within the microbial community researchgate.netmicrobiologyresearch.org.

Biodegradation Pathways of this compound in Natural Environments (Non-Human)

As a natural biopolymer, this compound is subject to biodegradation in the environment nih.gov. The breakdown of this compound involves the enzymatic cleavage of its complex polysaccharide structure. This compound is a branched heteropolysaccharide composed of specific monosaccharide units, including glucose, mannose, glucuronic acid, and rhamnose, and also contains O-acetyl substituents nih.govpan.olsztyn.pl.

The biodegradation process in natural environments (excluding human metabolic pathways) is primarily driven by the enzymatic activities of diverse microbial communities capable of utilizing complex carbohydrates.

Microbial Communities Involved in this compound Degradation

The degradation of complex polysaccharides like this compound in natural settings is typically carried out by heterotrophic microorganisms, including various bacteria and fungi. While specific microbial consortia exclusively known for this compound degradation are not extensively detailed in the provided literature, the process would involve microorganisms equipped with the necessary enzymatic machinery to hydrolyze the specific glycosidic linkages and potentially deacetylate the this compound molecule nih.gov. The efficiency and rate of biodegradation are influenced by the composition and activity of the local microbial communities nih.gov.

Enzymatic Mechanisms of this compound Depolymerization

The depolymerization of this compound involves the enzymatic breakdown of its polymeric structure into smaller oligosaccharides and constituent monosaccharides. Given this compound's composition as a branched heteropolysaccharide with a repeating unit containing glucose, mannose, glucuronic acid, and rhamnose, linked by various glycosidic bonds, specific glycoside hydrolases are required to cleave these linkages nih.govpan.olsztyn.pl.

The presence of O-acetyl groups in this compound necessitates the involvement of esterases, which catalyze the removal of these acetyl substituents nih.gov. Deacetylation can alter the conformation and properties of the polysaccharide chain, potentially making the glycosidic bonds more accessible to hydrolysis by glycoside hydrolases. Enzymatic depolymerization is a key biological mechanism for breaking down biopolymers under mild environmental conditions.

The molar ratio of the monosaccharide constituents in this compound has been determined:

MonosaccharideMolar Ratio
Glucose4
Mannose1
Glucuronic acid1
Rhamnose1

This composition, along with the specific glycosidic linkages and acetylation patterns, dictates the types of enzymes required for its complete depolymerization nih.govpan.olsztyn.pl.

This compound in Biogeochemical Cycling (Theoretical)

This compound, as a microbially produced exopolysaccharide, plays a theoretical role in biogeochemical cycling, particularly the carbon cycle researchgate.net. Its synthesis by bacteria involves the conversion of organic substrates into the complex polysaccharide structure, effectively sequestering carbon within the biofilm matrix and surrounding environment ekb.eg.

In natural environments, the biodegradation of this compound by microbial communities facilitates the remineralization of this organic carbon. Through processes of enzymatic depolymerization and subsequent microbial metabolism, the carbon contained within the this compound molecule is released back into the environment, primarily as carbon dioxide under aerobic conditions or methane (B114726) under anaerobic conditions. The constituent monosaccharides and acetate (B1210297) released during degradation can also serve as carbon and energy sources for other microorganisms, further integrating this compound-derived carbon into the broader microbial food web and carbon cycle nih.govpan.olsztyn.pl.

Furthermore, EPS like this compound can influence the cycling of other elements by interacting with dissolved substances, including metal ions, through adsorption and complexation researchgate.net. This interaction can affect the mobility and bioavailability of these elements in various environmental compartments, thus contributing to their biogeochemical cycles researchgate.net. The role of microbial EPS in mediating nutrient cycling and element transformations in ecosystems is well-recognized researchgate.net.

Advanced Research Directions and Future Perspectives in Acetan Science

Development of Novel Acetan Derivatives through Chemical and Enzymatic Modifications

Creating novel this compound derivatives is a key area of research aimed at tailoring its properties for specific applications. Both chemical and enzymatic modification strategies are being explored. Simple biosynthetic or chemical modifications on the surface of bacterial cellulose (B213188) (a related exopolysaccharide also produced by Komagataeibacter) can improve its compatibility with different matrices and expand its utilization researchgate.netnih.gov.

Chemical functionalization and treatment of cellulose derivatives are performed to enhance their flexibility and expand their applications researchgate.netnih.gov. For instance, oxidized bacterial cellulose (OBC), quaternary ammonium-containing bacterial cellulose (QABC), mixed zwitterionic bacterial cellulose (MZBC), and zwitterionic bacterial cellulose (ZBC) have been developed for applications such as water treatment membranes acs.org. These modifications introduce charged groups that influence properties like hydrophilicity acs.org.

Enzymatic modifications of bacterial exopolysaccharides can alter their physicochemical properties, potentially affecting bacterial persistence and environmental adaptability nih.gov. Polysaccharide-degrading enzymes, often highly specific, can be used for the step-by-step removal of side-chain residues while leaving the backbone intact . Recombinant production of single polysaccharide-modifying enzymes is being investigated as an alternative to extensive purification procedures .

Research findings indicate that the structure and functional properties of this compound can be influenced by its side chain length and the presence of O-acetyl groups . Studies on xanthan, a related polysaccharide, suggest that acetyl groups can adversely affect viscosity and interactions with other polysaccharides, potentially by stabilizing an ordered conformation .

Integration of Multi-Omics Data for Comprehensive this compound Systems Biology

The application of multi-omics data is advancing the understanding of the biological systems involved in this compound production, particularly in Komagataeibacter species. While systems biology of Komagataeibacter is a relatively young field compared to model bacteria like Escherichia coli, the accumulation of omics datasets (genomes, transcriptomes, proteomes, and metabolomes) is providing systemic insights at the molecular level d-nb.infonih.gov.

Genome-scale metabolic models (GEMs) are being developed for Komagataeibacter xylinus to understand its metabolism and identify targets for metabolic engineering to improve bacterial cellulose production kormb.or.krnih.gov. For example, a GEM for K. xylinus DSM 2325, KxyMBEL1810, connected 686 genes, 1,810 reactions, and 1,654 metabolites kormb.or.krnih.gov. This model was used to predict essential genes and potential overexpression targets, leading to improved bacterial cellulose synthesis in engineered strains kormb.or.krnih.gov.

Multi-omics approaches, including genomic, transcriptomic, and metabolomic analyses, are crucial for a comprehensive understanding of complex biological phenomena related to exopolysaccharide production. mdpi.com. Genetic analyses of mutants have highlighted the importance of proteins beyond the core catalytic machinery of cellulose synthase nih.gov. The increasing omic information is expected to improve modeling of Komagataeibacter's metabolism and facilitate the selection and testing of new molecular engineering targets d-nb.infonih.gov.

Rational Design of this compound-Based Materials for Specialized Research Applications

Rational design principles are being applied to develop this compound-based materials with tailored properties for specialized research applications. Bacterial cellulose, with its unique nanofibrillar structure and properties like high crystallinity, tensile strength, and water-holding capacity, serves as a platform for creating advanced functional materials nih.govresearchgate.netmdpi.com.

The ability to control the organization of bacterial cellulose at the microscale is crucial for enhancing mechanical properties acs.org. For instance, bacterial cellulose self-assembled into a spiral honeycomb microstructure showed significantly increased tensile strength and toughness compared to structures with random nanofiber distribution acs.org.

Bacterial cellulose-based nanocomposites are being developed by incorporating various guest substrates, including small molecules, inorganic nanoparticles, nanowires, and polymers, to achieve enhanced physicochemical, catalytic, optoelectronic, and magnetic properties researchgate.netnih.gov. The high-density 3D nanoscale network of bacterial cellulose presents challenges for homogeneous incorporation of nanomaterials, leading to the exploration of in situ composite preparation strategies acs.org.

This compound's structural resemblance to xanthan gum, a commercially important viscosifier, suggests potential applications based on its rheological characteristics frontiersin.orgnih.gov. While studies on the rheological properties of this compound are limited, initial characterizations have been performed frontiersin.orgnih.gov.

Computational Advancements in Predicting this compound Properties and Interactions

Computational methods, including molecular dynamics simulations and finite element analysis, are increasingly used to predict and understand the properties and interactions of this compound and related bacterial exopolysaccharides. These approaches complement experimental studies and provide insights into the material behavior at different scales.

Coarse-grained molecular dynamics models are being developed to evaluate the mechanical properties of bacterial cellulose-hemicellulose composites, helping to understand the structural and mechanical roles of different polysaccharides nih.gov. These models have shown agreement with experimental observations and can interpret the effects of components like xylan, arabinoxylan, xyloglucan, and glucomannan (B13761562) on composite mechanics nih.gov.

Finite element simulations are employed to study the mechanical behavior of bacterial cellulose-based materials, such as in the design of heart valve prostheses uwo.ca. These simulations can incorporate hyperelastic, non-linear anisotropic material models to mimic the properties of biological tissues uwo.ca.

Computational simulations are also used in the design and modeling of biotechnological systems involving bacterial cellulose, such as nanofiltration modules for separating oily mixtures researchgate.net. While computational models can provide valuable insights, they often have limitations, such as being restricted to the elastic regime or not including plasticity and post-yielding behavior in some cases acs.org.

Interdisciplinary Approaches to Unravel Complex this compound Phenomena

Understanding and utilizing this compound effectively requires interdisciplinary approaches that combine expertise from microbiology, genetics, chemistry, materials science, engineering, and computational biology.

Microbiological and genetic studies focus on identifying and engineering the bacterial strains, particularly Komagataeibacter species, that produce this compound and related exopolysaccharides d-nb.infocambridge.orggmpc-akademie.de. Research into the genetic diversity of EPS genes in acetic acid bacteria is deepening the understanding of the variability in produced polysaccharides gmpc-akademie.de.

Chemical and enzymatic approaches are used to modify this compound's structure and properties, enabling the creation of derivatives with enhanced functionalities researchgate.netacs.org. Materials science and engineering principles are applied to design and fabricate this compound-based materials for diverse applications, from biomedical devices to water treatment membranes nih.govacs.orgmdpi.comuwo.ca.

Computational biology and modeling provide tools to analyze complex biological data, predict metabolic pathways, simulate material behavior, and guide experimental design kormb.or.krnih.govnih.gov. The integration of multi-omics data exemplifies an interdisciplinary effort to gain a comprehensive, systems-level understanding of this compound production d-nb.infonih.gov.

Q & A

Q. What is the chemical structure of acetan, and how do analytical techniques like NMR elucidate its monosaccharide composition and connectivity?

this compound is a heteropolysaccharide with a cellulose-like backbone and a pentasaccharide side chain containing glucose, mannose, glucuronic acid, and rhamnose in a 4:1:1:1 molar ratio . Nuclear magnetic resonance (NMR) analysis of native, deacetylated, and enzymatically depolymerized this compound has been critical in mapping its primary structure, including glycosidic linkages and side-chain connectivity (e.g., α1-3 and β1-4 bonds) . Researchers should combine 1D/2D NMR (COSY, TOCSY) with methylation analysis to resolve ambiguities in branching patterns.

Q. What genetic and enzymatic pathways govern this compound biosynthesis in Komagataeibacter and Acetobacter species?

this compound biosynthesis involves genes such as aceA (priming enzyme), aceB–E (glycosyltransferases), and regulatory elements . Methodologically, gene knockout studies in Acetobacter xylinum mutants (e.g., strain PEA-1) and complementation assays have identified enzymes like UDP-glucose dehydrogenase and glucuronosyltransferases as critical for side-chain assembly . Researchers should prioritize transcriptomic profiling under varying culture conditions to map pathway regulation.

Q. How does this compound biosynthesis compete with cellulose production in bacterial systems, and what experimental models quantify this metabolic trade-off?

this compound and cellulose biosynthesis compete for UDP-glucose precursors. To study this, use chemostat cultures with controlled carbon flux (e.g., glucose/ethanol media) and measure EPS yields via gravimetric analysis . For example, K. xylinus E25 shows repressed this compound synthesis (via downregulated ace genes) and enhanced cellulose yields under ethanol supplementation, which redirects glucose toward cellulose .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting conflicting effects of this compound suppression on cellulose yield?

Some studies report increased cellulose production upon this compound suppression (e.g., mutagenesis in K. xylinus BPR3001A ), while others note reduced yields due to medium viscosity changes . To address this, conduct comparative experiments across strains (wild-type vs. aceA knockouts) while controlling for media rheology. Include transcriptomics to assess compensatory pathways (e.g., c-di-GMP signaling) that may stabilize cellulose synthesis .

Q. What methodological frameworks optimize this compound production in dynamic culture systems, and how do variables like dilution rate and carbon source influence yields?

Continuous culture systems with Ga. entanii demonstrate this compound yields vary with dilution rate and carbon source. For instance, sucrose at 0.028 h⁻¹ yields 5.4 g/L this compound, while glucose/ethanol media show lower yields . Researchers should design multi-factorial experiments (e.g., response surface methodology) to model interactions between dilution rate, carbon/nitrogen ratios, and EPS productivity.

Q. How do this compound-KGM (konjac glucomannan) interactions affect hydrogel viscoelasticity, and what advanced characterization techniques validate these interactions?

this compound forms co-gels with KGM via hydrogen bonding and electrostatic interactions, enhancing shear modulus. Methodologically, use oscillatory rheometry to measure storage/loss moduli (G’/G”) and FTIR/XRD to confirm structural changes . Molecular dynamics simulations can further model polymer entanglement and crosslinking dynamics .

Q. What advanced analytical strategies distinguish this compound from structurally similar EPS like xanthan, and how do these differences impact functional applications?

While this compound and xanthan share a cellulose backbone, this compound lacks pyruvyl groups and has a distinct pentasaccharide side chain . Use enzymatic digestion (e.g., cellulase/acetan-specific hydrolases) followed by HPAEC-PAD (high-performance anion-exchange chromatography) to profile oligosaccharides. MALDI-TOF MS can further identify acetyl or glycosyl modifications unique to this compound .

Methodological Recommendations

  • For Structural Analysis : Combine NMR, enzymatic depolymerization, and MS to resolve this compound’s branching patterns .
  • For Genetic Studies : Use CRISPR-Cas9 or transposon mutagenesis to disrupt ace genes, followed by HPLC to quantify UDP-sugar intermediates .
  • For Contradiction Analysis : Apply multi-omics (transcriptomics/metabolomics) to identify strain-specific regulatory networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.